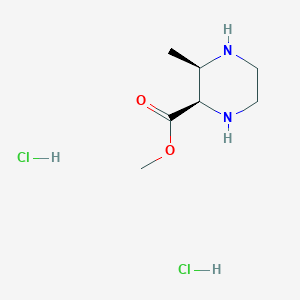

Methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

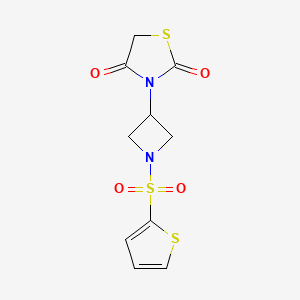

The compound you mentioned is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions with carboxylic acids or their derivatives . The specific synthesis pathway would depend on the exact structure of the desired product.Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For a piperazine derivative like the one you mentioned, the structure would include a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Piperazine and its derivatives can participate in various chemical reactions. For example, they can undergo substitution reactions with alkyl halides, or they can react with carboxylic acids to form amides .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique

Chemical Synthesis and Hydrolysis Reactions : In a study by Iwanami et al. (1964), derivatives of piperazine, including 2-oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative, were synthesized. These compounds underwent hydrolysis reactions, showcasing their potential in chemical synthesis processes (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Derivatives of Tetrahydroisoquinoline-3-carboxylic acid : Jansa et al. (2006) prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester and N-carboxy anhydride. These substances were characterized for their structural properties, providing insights into their applications in medicinal chemistry (Jansa, Macháček, & Bertolasi, 2006).

Diastereomeric Salts and Hydrogen Bonding : A study by Katagiri et al. (2009) on diastereomeric salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid revealed the formation of well-defined ammonium carboxylate salts. The study emphasized the role of strong intermolecular hydrogen bonds in these compounds, suggesting potential applications in chiral resolution processes (Katagiri, Morimoto, & Sakai, 2009).

Metabolic Studies : Research on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208) by Jiang et al. (2007) explored its metabolism in rat bile. This study identified major metabolites, contributing to the understanding of its biotransformation and potential therapeutic applications (Jiang, Kong, Han, Ling, Liu, Li, & Cui, 2007).

Complexes with Tridentate Ligands : A study by Wei et al. (2004) on complexes of the fac-{Re(CO)3}+ core with tridentate ligands derived from arylpiperazines, including N-alkylpiperazines, highlighted their potential in the development of new materials and catalysts (Wei, Banerjee, Levadala, Babich, & Zubieta, 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-5-6(7(10)11-2)9-4-3-8-5;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZYVCIQDFLHIU-BNTLRKBRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCN1)C(=O)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NCCN1)C(=O)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2606683.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)

![1-[(4-Fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2606695.png)

![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)

![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)

![N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2606702.png)